molecular formula C16H10Cl3NOS B3036228 5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole CAS No. 339019-71-5

5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole

Cat. No. B3036228
CAS RN: 339019-71-5
M. Wt: 370.7 g/mol
InChI Key: VAFYQQARUFEOJP-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole, also known as 5-CP-3-DSMI, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the family of isoxazoles, and it has been studied for its chemical and biological properties. In Finally, potential future directions for research on this compound will be explored.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research by Siddiqui et al. (2014) highlights the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are potential anti-bacterial agents. They found that these compounds, particularly 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, exhibited significant anti-bacterial activity against various strains, such as S.typhi and S. aureus (Siddiqui et al., 2014).

Functional Isoxazole Derivatives Synthesis

Potkin et al. (2015) described the synthesis of functional isoxazole derivatives from (5-arylisoxazol-3-yl)chloromethanes. This process involved reactions with substituted phenols, resulting in compounds with various substituted groups, indicating a versatile approach to isoxazole derivatives synthesis (Potkin et al., 2015).

Metalation and Electrophilic Quenching

Balasubramaniam et al. (1990) studied the metalation and electrophilic quenching of isoxazoles. This process yielded various derivatives, such as 5-[bis(phenylthio)methyl]isoxazole, demonstrating a method for producing thioalkyl derivatives of isoxazoles, which could be relevant for synthesizing similar compounds (Balasubramaniam et al., 1990).

Antibacterial and Hemolytic Activities

A study by Aziz-Ur-Rehman et al. (2020) on 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives showed promising antibacterial, hemolytic, and thrombolytic activities. The synthesized compounds exhibited low toxicity and potential as treatment options for cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).

Molecular Docking Studies

Al-Hourani et al. (2015) conducted molecular docking studies and X-ray crystallography on tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole. This research provided insights into the orientation and interaction of molecules within the active sites of enzymes, contributing to the understanding of molecular interactions and potential drug development (Al-Hourani et al., 2015).

properties

IUPAC Name

5-(2-chlorophenyl)-3-[(2,5-dichlorophenyl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NOS/c17-10-5-6-14(19)16(7-10)22-9-11-8-15(21-20-11)12-3-1-2-4-13(12)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFYQQARUFEOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CSC3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-3-{[(2,5-dichlorophenyl)sulfanyl]methyl}isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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